molecular formula C13H14N2O2 B8340499 4,5,6,7-Tetrahydro-2-(phenoxymethyl)-oxazolo[5,4-c]pyridine

4,5,6,7-Tetrahydro-2-(phenoxymethyl)-oxazolo[5,4-c]pyridine

Cat. No.: B8340499
M. Wt: 230.26 g/mol
InChI Key: HVBVLWONJSISRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6,7-Tetrahydro-2-(phenoxymethyl)-oxazolo[5,4-c]pyridine is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

2-(phenoxymethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[5,4-c]pyridine

InChI

InChI=1S/C13H14N2O2/c1-2-4-10(5-3-1)16-9-13-15-11-6-7-14-8-12(11)17-13/h1-5,14H,6-9H2

InChI Key

HVBVLWONJSISRJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N=C(O2)COC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Lithium hydroxide (0.66 g, 27.7 mmol) was added to a stirred solution of 6,7-dihydro-2-(phenoxymethyl)-oxazolo[5,4-c]pyridine-5(4H)-carboxylic acid ethyl ester (1.77 g, 5.55 mmol) in a mixture of H2O (5 mL) and 1,4-dioxane (15 mL) under N2. The mixture was stirred at 170° C. for 40 minutes under microwave irradiation, diluted with H2O and extracted with DCM. The organic layer was separated, dried (Na2SO4), filtered and the solvents evaporated in vacuo to yield 4,5,6,7-tetrahydro-2-(phenoxymethyl)-oxazolo[5,4-c]pyridine (0.58 g, 45% yield) as a purple oil that was used in the next step without further purification. C13H14N2O2 LCMS: Rt 1.07, m/z 231 [M+H]+ (using method, LC-MS Method 6).
Quantity
0.66 g
Type
reactant
Reaction Step One
Name
6,7-dihydro-2-(phenoxymethyl)-oxazolo[5,4-c]pyridine-5(4H)-carboxylic acid ethyl ester
Quantity
1.77 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Alternatively, the compound A7 can be prepared by conventional heating. Briefly, lithium hydroxide (CAS: 1310-65-2; 7.6 g, 320 mmol) was added to a stirred solution of 6,7-dihydro-2-(phenoxymethyl)-oxazolo[5,4-c]pyridine-5(4H)-carboxylic acid ethyl ester (19.2 g, 63.7 mmol) in a mixture of H2O (70 mL) and 1,4-dioxane (200 mL) under N2. The mixture was stirred at 125° C. for 90 hours and filtered through a pad of diatomaceous earth. The pad was washed with water and AcOEt. The organic layer was separated, dried (Na2SO4), filtered and the solvents evaporated in vacuo. The crude product was purified by short open column chromatography (silica; 7N solution of ammonia in methanol in dichloromethane, 0/100 to 3/97). The desired fractions were collected and evaporated in vacuo to yield 4,5,6,7-tetrahydro-2-(phenoxymethyl)-oxazolo[5,4-c]pyridine (6.4 g, 44% yield) as a brownish oil.
[Compound]
Name
compound A7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
Name
6,7-dihydro-2-(phenoxymethyl)-oxazolo[5,4-c]pyridine-5(4H)-carboxylic acid ethyl ester
Quantity
19.2 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

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